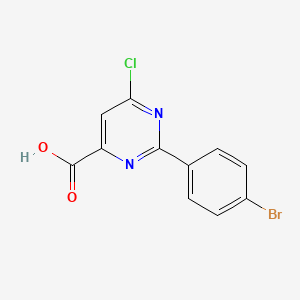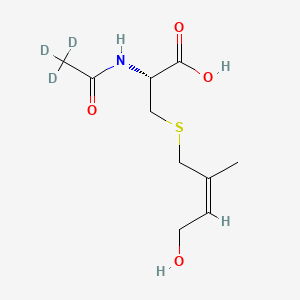
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is a biochemical compound with the molecular formula C10H17NO4S and a molecular weight of 247.31. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while reduction can yield thiols .
Scientific Research Applications
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its role in proteomics research.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of pharmaceuticals and other biochemical products
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their structure and function. This modification can influence various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant used in various therapeutic applications.
S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine: A related compound with similar biochemical properties.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This uniqueness makes it valuable for specialized research applications in proteomics and other fields .
Properties
Molecular Formula |
C10H17NO4S |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2R)-3-[(Z)-4-hydroxy-2-methylbut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3-/t9-/m0/s1/i2D3 |
InChI Key |
DYNVIOHFLMIYFE-LWIFFADISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C(=C\CO)/C)C(=O)O |
Canonical SMILES |
CC(=CCO)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


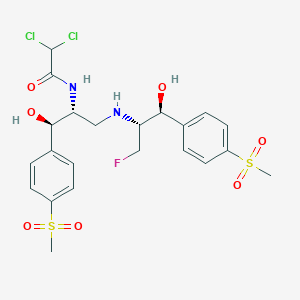
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
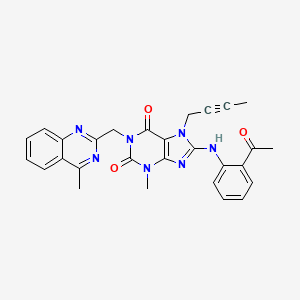
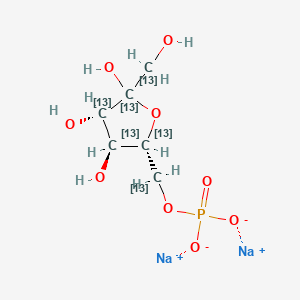

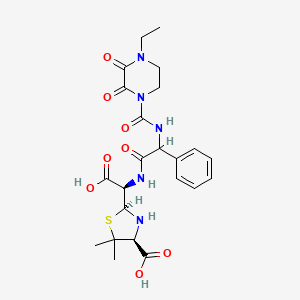
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
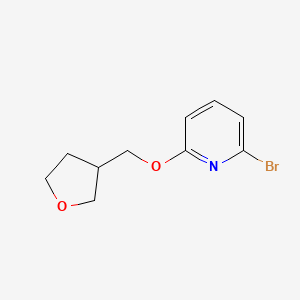
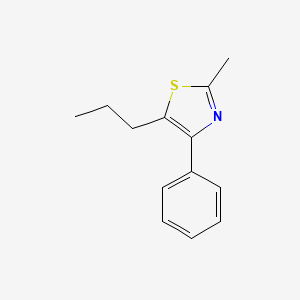
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
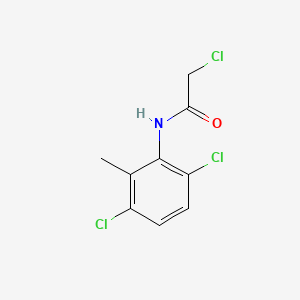
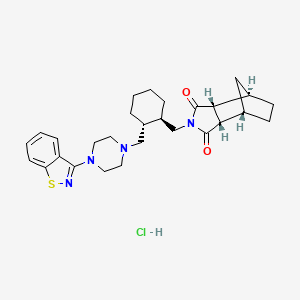
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
